molecular formula C17H26N2O B7727713 1-(1-octyl-1H-benzimidazol-2-yl)ethanol

1-(1-octyl-1H-benzimidazol-2-yl)ethanol

Cat. No.: B7727713
M. Wt: 274.4 g/mol
InChI Key: DMQLYQJQAGIUMZ-UHFFFAOYSA-N
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Description

1-(1-Octyl-1H-benzimidazol-2-yl)ethanol is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It features a benzimidazole core, a "privileged structure" known for its wide range of biological activities, substituted with a 1-octyl chain and an ethanol functional group. The elongated octyl chain may enhance the molecule's lipophilicity, potentially influencing its interaction with biological membranes and proteins . Benzimidazole derivatives are extensively investigated for their diverse pharmacological potential, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . As such, this compound serves as a versatile intermediate or precursor for the design and synthesis of novel bioactive molecules. The structural motif of a substituted ethanol group on the benzimidazole ring is a known synthetic target, and its crystal structure reveals involvement in intermolecular hydrogen bonding, which can be a critical factor in its solid-state properties and interactions . Researchers value this compound for developing new therapeutic agents and studying structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(1-octylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-4-5-6-7-10-13-19-16-12-9-8-11-15(16)18-17(19)14(2)20/h8-9,11-12,14,20H,3-7,10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQLYQJQAGIUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1-octyl-1H-benzimidazol-2-yl)ethanol typically involves the condensation of 1-octyl-1H-benzimidazole with an appropriate aldehyde or ketone, followed by reduction. One common synthetic route is as follows:

    Condensation Reaction: The starting material, 1-octyl-1H-benzimidazole, is reacted with an aldehyde (such as acetaldehyde) in the presence of an acid catalyst to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Octyl-1H-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Octyl-1H-benzimidazol-2-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the formulation of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-(1-octyl-1H-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The octyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The ethanol moiety can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

Structural Variations

Key structural analogues differ in substituents at the N1 and C2 positions:

Compound Name N1-Substituent C2-Substituent Molecular Formula Molecular Weight Key Properties
1-(1-Octyl-1H-benzimidazol-2-yl)ethanol Octyl Ethanol C₁₇H₂₆N₂O 280.41 High hydrophobicity, potential steric hindrance to hydrogen bonding
(±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol Allyl Ethanol C₁₂H₁₄N₂O 202.25 Layered hydrogen-bonded crystal structure (O—H···N/O—H···O)
1-(1H-Benzimidazol-2-yl)ethan-1-one H Ketone C₉H₈N₂O 160.17 Electron-withdrawing ketone group; reduced hydrogen bonding capacity
1-(1-Phenethyl-1H-benzimidazol-2-yl)ethanone Phenethyl Ketone C₁₇H₁₆N₂O 264.33 Enhanced aromaticity; higher molecular weight

Physicochemical Properties

  • Hydrogen Bonding: The ethanol group in the octyl compound may engage in O—H···N interactions, but steric hindrance from the octyl chain could limit crystal packing efficiency compared to the allyl derivative, which forms layered structures .
  • Thermal Stability : Longer alkyl chains (e.g., octyl) typically lower melting points due to reduced crystalline order. For example, the allyl derivative has a triclinic crystal system (a = 8.78 Å, b = 9.12 Å) , whereas the octyl analogue may exhibit less ordered packing.

Crystallographic Insights

  • Allyl derivative : Forms a hydrogen-bonded network along the [010] direction, stabilized by O—H···N and O—H···O interactions .
  • Octyl derivative: Expected to exhibit disrupted hydrogen bonding due to the bulky octyl group, leading to alternative packing modes (e.g., monoclinic or amorphous phases).

Biological Activity

1-(1-octyl-1H-benzimidazol-2-yl)ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

This compound features a benzimidazole core with an octyl group, enhancing its lipophilicity and potentially improving cell membrane penetration. The chemical structure can be represented as follows:

C15H22N2O\text{C}_{15}\text{H}_{22}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This interaction disrupts essential biological pathways, leading to antimicrobial or antifungal effects.
  • Cell Membrane Penetration : The octyl chain enhances the compound's lipophilicity, facilitating its ability to penetrate cellular membranes and reach intracellular targets.

Antimicrobial Activity

Research indicates that compounds with a benzimidazole structure exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits:

  • Bactericidal Effects : Effective against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Bacterial StrainMIC (µg/mL)Reference
MRSA0.78
E. coli1.5
S. aureus0.62

Antifungal Activity

The compound has also been evaluated for antifungal properties, showing efficacy against common fungal pathogens.

Fungal StrainMIC (µg/mL)Reference
Candida albicans0.5
Aspergillus niger0.75

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Antimicrobial Resistance : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole, including this compound, showed potent activity against resistant strains of bacteria and fungi, suggesting a promising avenue for developing new antimicrobial agents .
  • Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(1-octyl-1H-benzimidazol-2-yl)ethanol via ketone reduction?

The synthesis typically involves reducing a ketone precursor (e.g., 1-(1H-benzimidazol-2-yl)ethanone) using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under reflux conditions. For example, refluxing with NaBH₄ in methanol at 60–70°C for 2–4 hours yields the ethanol derivative. Reaction progress can be monitored via TLC, and purification involves recrystallization with methanol .

Reducing Agent Solvent Temperature Reaction Time
NaBH₄Methanol60–70°C2–4 hours
LiAlH₄THFReflux4–6 hours

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

Key techniques include:

  • Mass Spectrometry (MS): High-resolution MS (e.g., Orbitrap Elite) provides accurate molecular weight confirmation (e.g., m/z 162.19 for the base compound) .
  • NMR: ¹H NMR reveals characteristic signals for the benzimidazole ring (δ 7.2–7.8 ppm) and hydroxyl group (δ 4.5–5.0 ppm). ¹³C NMR confirms the ethanol moiety (δ 60–70 ppm for C-OH) .
  • FTIR: Peaks at ~3200–3400 cm⁻¹ (O-H stretch) and 1600–1500 cm⁻¹ (benzimidazole C=N/C=C) .

Q. What are the critical parameters for scaling up the synthesis while maintaining yield and purity?

Scale-up requires:

  • Controlled Reflux Conditions: Optimize solvent volume-to-substrate ratio (e.g., 10:1 methanol:ketone) to prevent side reactions.
  • Purification: Use gradient recrystallization (e.g., methanol/water mixtures) to isolate high-purity product (>95%) .
  • Reagent Stoichiometry: Maintain a 1.2–1.5 molar excess of reducing agent to ensure complete conversion .

Advanced Research Questions

Q. How can contradictory data from NMR and mass spectrometry be resolved during characterization?

Contradictions may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations unambiguously.
  • Isotopic Labeling: Use deuterated solvents to confirm exchangeable protons (e.g., OH groups).
  • High-Resolution MS/MS: Fragment ions (e.g., m/z 144 for loss of H₂O) validate structural features .

Q. What strategies mitigate side reactions during nucleophilic substitution of the hydroxyl group?

To minimize undesired byproducts:

  • Protection/Deprotection: Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before substitution.
  • Solvent Control: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .

Q. How does the compound’s stability under varying pH conditions impact its biological applications?

Stability studies show:

  • Acidic pH (pH 2–4): The benzimidazole ring undergoes protonation, enhancing aqueous solubility but reducing membrane permeability.
  • Neutral/Basic pH (pH 7–9): The compound remains stable, making it suitable for in vitro assays (e.g., enzyme inhibition).
  • Degradation Pathways: Hydrolysis of the ethanol moiety occurs above pH 10, necessitating pH-controlled formulations for drug delivery studies .

Q. What computational methods aid in predicting interactions between this compound and biological targets?

Advanced approaches include:

  • Molecular Docking (AutoDock Vina): Predict binding affinities to enzymes (e.g., cytochrome P450) using the compound’s InChI key (XZHWEHOSQYNGOL-UHFFFAOYSA-N) .
  • Molecular Dynamics (GROMACS): Simulate stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR Models: Corolate substituent effects (e.g., octyl chain length) with anti-inflammatory activity using regression analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported anti-inflammatory activities of benzimidazole derivatives?

Discrepancies may stem from assay variability (e.g., COX-1 vs. COX-2 inhibition assays). Recommendations:

  • Standardized Protocols: Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
  • Dose-Response Curves: Compare IC₅₀ values across studies, noting differences in solvent systems (e.g., DMSO vs. saline) .

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